![molecular formula C13H11NO5S B301727 (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including antidiabetic, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For example, it has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating glucose and lipid metabolism. Additionally, (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been found to inhibit the growth and proliferation of cancer cells and suppress the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione for lab experiments is its ability to modulate various signaling pathways, making it a useful tool for studying the mechanisms underlying various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential therapeutic applications in various disease states. Finally, research on the safety and toxicity of (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is also needed to ensure its suitability for clinical use.
Synthesemethoden
The synthesis of (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-thiazolidinedione with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via the formation of an imine intermediate, which undergoes cyclization to yield the final product.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidiabetic activity by improving insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, it has been reported to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, (5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
---|---|
Molekularformel |
C13H11NO5S |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H11NO5S/c1-2-17-8-5-10-9(18-6-19-10)3-7(8)4-11-12(15)14-13(16)20-11/h3-5H,2,6H2,1H3,(H,14,15,16)/b11-4- |
InChI-Schlüssel |
BLIYNBNXBQBXPC-WCIBSUBMSA-N |
Isomerische SMILES |
CCOC1=CC2=C(C=C1/C=C\3/C(=O)NC(=O)S3)OCO2 |
SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OCO2 |
Kanonische SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.